molecular formula C9H9ClN2O3 B6197381 2-[(carbamoylmethyl)amino]-3-chlorobenzoic acid CAS No. 937696-54-3

2-[(carbamoylmethyl)amino]-3-chlorobenzoic acid

Cat. No.: B6197381
CAS No.: 937696-54-3
M. Wt: 228.6
InChI Key:
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Description

This compound belongs to the chemical class of benzoic acids and derivatives and has the molecular formula C10H8ClN2O3. Carboxin was first synthesized in the 1960s and has since been extensively studied for its use in various fields of research and industry.

Preparation Methods

2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid is synthesized by reacting 2-amino-3-chlorobenzoic acid with N-(chloromethyl)carbamic acid tert-butyl ester in the presence of a base such as triethylamine. The reaction produces the desired product, which is further purified by recrystallization from a suitable solvent such as methanol. Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on fungal cells and its potential use in controlling fungal infections in plants.

    Medicine: Investigated for its potential therapeutic applications, although it is primarily used in agricultural settings.

    Industry: Employed in the production of fungicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(carbamoylmethyl)amino]-3-chlorobenzoic acid involves inhibiting mitochondrial respiration in fungi by binding to the cytochrome b component of the mitochondrial respiratory chain. This binding inhibits ATP production, leading to the eventual death of the fungal cells. The molecular targets and pathways involved in this process are crucial for the compound’s fungicidal activity.

Comparison with Similar Compounds

2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid is unique in its specific mode of action and its effectiveness against a wide range of plant pathogenic fungi. Similar compounds include:

    Benzoic acid derivatives: Compounds with similar structures but different functional groups.

    Other systemic fungicides: Compounds like metalaxyl and azoxystrobin, which also target fungal respiration but through different mechanisms. The uniqueness of this compound lies in its specific binding to cytochrome b and its high efficacy in controlling fungal infections.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(carbamoylmethyl)amino]-3-chlorobenzoic acid involves the reaction of 3-chlorobenzoic acid with carbamoylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "3-chlorobenzoic acid", "carbamoylmethylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-chlorobenzoic acid (1.0 equiv) and carbamoylmethylamine (1.2 equiv) in dry diethyl ether.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude intermediate.", "Step 5: Dissolve the crude intermediate in water and adjust the pH to 7-8 using sodium hydroxide solution.", "Step 6: Stir the reaction mixture at room temperature for 2 hours.", "Step 7: Acidify the reaction mixture to pH 2-3 using hydrochloric acid.", "Step 8: Filter the resulting precipitate and wash with water to obtain the final product, 2-[(carbamoylmethyl)amino]-3-chlorobenzoic acid." ] }

CAS No.

937696-54-3

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.6

Purity

95

Origin of Product

United States

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